Zelkovamycin

Vue d'ensemble

Description

La zelkovamycine est un antibiotique peptidique macrocyclique produit par certaines espèces des genres Streptomyces et Actinomadura . Elle est connue pour son activité antibactérienne puissante contre divers agents pathogènes, notamment Staphylococcus aureus résistant à la méthicilline et Staphylococcus epidermidis . La zelkovamycine se caractérise par sa structure cyclique unique, qui comprend des résidus d'acides aminés rares .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La zelkovamycine est généralement isolée du bouillon de fermentation de Streptomyces sp. K96-0670 . Le processus de production implique une extraction par solvant, suivie d'une purification par chromatographie sur colonne ODS et par chromatographie liquide haute performance préparative (HPLC) . Les conditions de fermentation comprennent l'utilisation de milieux spécifiques et de paramètres environnementaux contrôlés pour optimiser le rendement en zelkovamycine .

Méthodes de Production Industrielle : La production industrielle de zelkovamycine implique une fermentation à grande échelle utilisant des souches optimisées de Streptomyces ou d'Actinomadura . Le bouillon de fermentation est soumis à une série d'étapes d'extraction et de purification pour isoler l'antibiotique sous sa forme pure . Des techniques avancées telles que la HPLC et la spectrométrie de masse sont employées pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : La zelkovamycine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier le composé afin d'améliorer son activité biologique ou pour étudier sa relation structure-activité .

Réactifs et Conditions Courants : Les réactifs courants utilisés dans les réactions chimiques de la zelkovamycine comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, pour obtenir les modifications souhaitées .

Principaux Produits Formés : Les principaux produits formés à partir des réactions chimiques de la zelkovamycine comprennent divers dérivés avec des groupes fonctionnels modifiés . Ces dérivés sont souvent étudiés pour leurs activités antibactériennes ou antivirales améliorées .

4. Applications de la Recherche Scientifique

La zelkovamycine a un large éventail d'applications de recherche scientifique :

Chimie : La zelkovamycine est utilisée comme composé modèle pour étudier la synthèse et la modification des peptides cycliques.

Médecine : La zelkovamycine a montré des résultats prometteurs dans le traitement des infections bactériennes, en particulier celles causées par des souches résistantes aux médicaments.

Industrie : Dans l'industrie pharmaceutique, la zelkovamycine est utilisée comme composé de tête pour le développement de nouveaux antibiotiques.

5. Mécanisme d'Action

La zelkovamycine exerce ses effets en inhibant le système de phosphorylation oxydative (OXPHOS) dans les cellules bactériennes . Cette inhibition perturbe la production d'adénosine triphosphate (ATP), conduisant à la mort cellulaire . Les cibles moléculaires de la zelkovamycine comprennent divers composants de la chaîne respiratoire bactérienne . De plus, la zelkovamycine a montré qu'elle interférait avec la synthèse des protéines dans les cellules bactériennes .

Applications De Recherche Scientifique

Antimicrobial Activity

Zelkovamycin has been identified as a potent antibiotic, particularly effective against various strains of bacteria, including Staphylococcus aureus and Staphylococcus epidermidis . Research indicates that this compound exhibits high specificity towards these pathogens, making it a promising candidate for treating multi-drug resistant infections.

Key Findings:

- The compound demonstrated significant antibacterial activity against methicillin-resistant strains, which are notoriously difficult to treat .

- In vitro studies showed that this compound could inhibit the growth of Staphylococcus aureus with an effective concentration (EC50) significantly lower than that of standard antibiotics .

Antiviral Properties

This compound has also shown potential as an antiviral agent. Notably, it has been tested against the hepatitis C virus and the H1N1 influenza virus, revealing promising results.

Case Study:

- In a study assessing its antiviral efficacy, this compound exhibited an EC50 value of 0.3 μM against H1N1, outperforming ribavirin, a commonly used antiviral drug .

Anticancer Applications

The anticancer properties of this compound are particularly noteworthy. It has been identified as an inhibitor of oxidative phosphorylation (OXPHOS), which is crucial for cancer cell metabolism.

Mechanism of Action:

- This compound induces a metabolic switch in cancer cells, leading to increased lactate production and reduced mitochondrial function . This effect was observed in various cancer cell lines, including HeLa and SH-SY5Y cells, where treatment resulted in a significant decrease in cell viability .

Research Insights:

- A proteomic analysis following treatment revealed alterations in the abundance of mitochondrial proteins, suggesting that this compound directly impacts mitochondrial function and energy metabolism in cancer cells .

Synthesis and Structural Insights

The synthesis of this compound analogues has been a focus of recent research, aiming to enhance its bioactivity and explore structure-activity relationships.

Synthesis Techniques:

- The total synthesis involves solid-phase peptide synthesis (SPPS), followed by cyclization under high dilution conditions to form the cyclic structure . Various analogues have been synthesized to evaluate their anticancer activities against liver cancer cell lines (Huh-7), yielding insights into their structure-activity relationships.

Data Summary

Mécanisme D'action

Zelkovamycin exerts its effects by inhibiting the oxidative phosphorylation (OXPHOS) system in bacterial cells . This inhibition disrupts the production of adenosine triphosphate (ATP), leading to cell death . The molecular targets of this compound include various components of the bacterial respiratory chain . Additionally, this compound has been shown to interfere with protein synthesis in bacterial cells .

Comparaison Avec Des Composés Similaires

La zelkovamycine est structurellement similaire à la famille des produits naturels argyrine, qui sont également des peptides cycliques dotés d'activités antibactériennes et anticancéreuses puissantes . La zelkovamycine est unique dans sa composition spécifique en acides aminés et ses propriétés inhibitrices de l'OXPHOS . Des composés similaires comprennent :

Argyrine A : Connue pour son activité anticancéreuse et son inhibition du protéasome.

Argyrine B : Exhibe une activité antibactérienne puissante et partage des similitudes structurales avec la zelkovamycine.

Argyrine C : Un autre membre de la famille des argyrines avec des activités biologiques uniques.

La zelkovamycine se distingue par ses résidus d'acides aminés uniques et son mécanisme d'action spécifique, ce qui en fait un composé précieux pour des recherches et des développements futurs .

Activité Biologique

Zelkovamycin, a cyclic peptide antibiotic, has garnered significant attention in the field of microbiology and medicinal chemistry due to its unique structure and potent biological activities. This article delves into its biological activity, focusing on its antibacterial properties, anticancer effects, mechanism of action, and recent advancements in its synthesis.

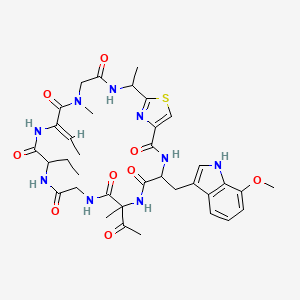

Chemical Structure and Synthesis

This compound is characterized by its cyclic octapeptide structure, which includes a variety of amino acid residues such as glycyl, 2-aminobutanoyl, and N-methyl glycyl. The compound has been synthesized through various methods, with the first total synthesis reported in 2020. This synthesis confirmed the stereochemistry of key residues and provided insights into its bioactivity .

Antibacterial Activity

This compound exhibits notable antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis . Research indicates that it has a high specificity for these pathogens, making it a potential candidate for treating infections caused by methicillin-resistant strains (MRSA) . The minimum inhibitory concentrations (MICs) for various strains have been documented, showcasing its effectiveness:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Staphylococcus epidermidis | 1.0 |

| Methicillin-resistant S. aureus | 0.25 |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and its analogues. While initial investigations showed limited cytotoxicity against Huh-7 liver cancer cells (IC50 > 50 μM), further modifications to the compound's structure have yielded more potent derivatives . Notably, some analogues demonstrated significant activity against various cancer cell lines, suggesting that structural alterations can enhance biological efficacy:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | Huh-7 | >50 |

| Analogue 1 | HeLa | 15.3 |

| Analogue 2 | SH-SY5Y | 19.5 |

This compound functions primarily as an inhibitor of oxidative phosphorylation (OXPHOS), leading to metabolic shifts in treated cells. Studies have shown that treatment with this compound results in increased lactate production and decreased mitochondrial oxygen consumption rates in cancer cells, indicating a switch from aerobic respiration to glycolysis . This metabolic reprogramming is particularly pronounced in cells that rely heavily on mitochondrial function for energy.

Key Findings on Mechanism:

- Extracellular Acidification : Treatment with this compound caused significant acidification of the culture medium due to increased lactate secretion.

- Proteomic Analysis : A comprehensive proteomic study revealed downregulation of mitochondrial proteins post-treatment, implicating impaired ATP biosynthesis pathways .

- Cell Viability : The viability of OXPHOS-dependent cells was significantly reduced upon treatment with this compound, particularly under glucose-deprived conditions where glycolytic pathways are restricted .

Case Studies

- In Vitro Studies : In a study involving HeLa cells, treatment with this compound resulted in a concentration-dependent decrease in cell viability, underscoring its potential as an anticancer agent.

- Combination Therapies : Investigations into combination therapies involving this compound and other chemotherapeutics showed enhanced efficacy against resistant cancer cell lines.

Propriétés

IUPAC Name |

(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N9O9S/c1-8-22-30(49)41-23(9-2)34(52)45(6)16-28(48)39-18(3)33-43-25(17-55-33)31(50)42-24(13-20-14-37-29-21(20)11-10-12-26(29)54-7)32(51)44-36(5,19(4)46)35(53)38-15-27(47)40-22/h9-12,14,17-18,22,24,37H,8,13,15-16H2,1-7H3,(H,38,53)(H,39,48)(H,40,47)(H,41,49)(H,42,50)(H,44,51)/b23-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMRECQGDKKGCJ-AQHIEDMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=CC)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N/C(=C\C)/C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N9O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Zelkovamycin and what makes its structure unique?

A1: this compound is a cyclic octapeptide belonging to the argyrin natural product family. It was initially discovered from Streptomyces sp. K96-0670. [, ] Further research identified it from other sources like Actinomadura graeca sp. nov. and endophytic Kitasatospora sp. [, ]. Its structure, revised and confirmed through total synthesis, contains unusual non-proteinogenic amino acids like 4-methoxy tryptophan and 2-methyl dehydrothreonine. [] The presence of a 3-methyl-5-hydroxypyrrolidine-2,4-dione ring system linked to the cyclopeptide skeleton is another distinctive feature observed in this compound B. []

Q2: What is this compound's known biological activity?

A2: While structurally similar to the anticancer argyrin family, this compound demonstrates a unique biological activity. Research indicates that this compound acts as an OXPHOS (oxidative phosphorylation) inhibitor. [] This inhibition leads to a decrease in cell viability, particularly in OXPHOS-dependent skin cancer cells. [] The unusual amino acids, 4-methoxy tryptophan and 2-methyl dehydrothreonine, are crucial for this OXPHOS inhibitory activity. []

Q3: How potent is this compound's antibacterial activity?

A3: this compound shows promising antibacterial activity against various bacteria. It demonstrates activity against Xanthomonas oryzae, Acholeplasma laidlawii, Pyricularia oryzae, and Staphylococcus aureus. [] Furthermore, Zelkovamycins F and G, along with analogue this compound H, exhibit potent activity against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. []

Q4: What is known about the structure-activity relationship of this compound?

A4: Studies on this compound analogues reveal key structural features for its bioactivity. For instance, the presence of 2-methyl-3-oxobutyrine and sarcosine residues is crucial for the antibacterial activity observed in Zelkovamycins F, G, and H. [] Further research is necessary to fully elucidate the impact of specific structural modifications on potency and selectivity against various targets.

Q5: Are there any potential antiviral properties associated with this compound?

A5: Yes, preliminary research suggests potential antiviral properties. this compound and this compound E exhibit notable antiviral activity against the hepatitis C virus. [] Additionally, this compound E demonstrates potent inhibitory activity against the H1N1 influenza A virus. [] This finding opens avenues for further investigation into this compound's antiviral potential.

Q6: What are the implications of this compound's unique bioactivity?

A6: this compound's unique OXPHOS inhibitory activity distinguishes it from other members of the argyrin family and suggests its potential as a starting point for developing novel OXPHOS inhibitors. [] This is particularly relevant for diseases where OXPHOS dysfunction plays a key role. Moreover, its identification can guide future isolation and research efforts focused on argyrin natural products and their biosynthesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.